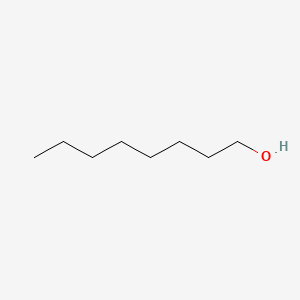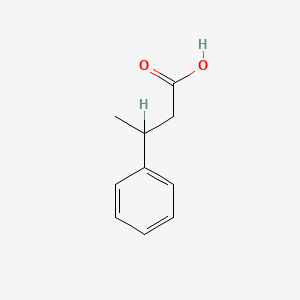
3,3-Dimethoxy-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethoxy-1-phenylpropan-1-one: is an organic compound with the molecular formula C11H14O3 . It is a colorless to pale yellow liquid that is used in various chemical syntheses. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing 3,3-Dimethoxy-1-phenylpropan-1-one involves the aldol condensation of benzaldehyde with dimethyl acetal of acetaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Acetal Formation: Another method involves the formation of an acetal from benzaldehyde and methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,3-Dimethoxy-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 3,3-Dimethoxy-1-phenylpropan-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound is used in the synthesis of biologically active molecules, which can be used in drug discovery and development.
Medicine: : It serves as a precursor in the synthesis of certain medicinal compounds, particularly those with analgesic or anti-inflammatory properties.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis .
Wirkmechanismus
The mechanism of action of 3,3-Dimethoxy-1-phenylpropan-1-one depends on its specific applicationIts methoxy groups can be involved in electron-donating or withdrawing effects, influencing the reactivity of the molecule .
Vergleich Mit ähnlichen Verbindungen
3,3-Dimethoxy-1-phenyl-2-propanone: Similar structure but with a different position of the methoxy groups.
3,3-Dimethoxy-1-phenyl-1-propanol: Contains an alcohol group instead of a ketone.
3,4-Dimethoxyphenylpropan-1-ol: Similar aromatic ring with different substitution patterns.
Uniqueness: 3,3-Dimethoxy-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxy groups and phenyl ring make it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3,3-dimethoxy-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-11(14-2)8-10(12)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNPAOSXSXMRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438181 |
Source


|
| Record name | 3,3-dimethoxy-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13788-90-4 |
Source


|
| Record name | 3,3-dimethoxy-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid](/img/structure/B7770626.png)
